1-cyclopentylchromeno[3,4-d]imidazol-4-one
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Overview
Description
1-cyclopentylchromeno[3,4-d]imidazol-4-one is a heterocyclic compound that features a fused ring system combining a chromene and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentylchromeno[3,4-d]imidazol-4-one typically involves the following steps:
Formation of the Chromene Ring: The initial step often involves the synthesis of the chromene ring through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Cyclization to Form the Imidazole Ring: The chromene intermediate is then subjected to cyclization with an appropriate amine and a carbonyl compound to form the imidazole ring. This step usually requires a catalyst such as a Lewis acid and is carried out under reflux conditions.
Introduction of the Cyclopentyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentylchromeno[3,4-d]imidazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
1-cyclopentylchromeno[3,4-d]imidazol-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-cyclopentylchromeno[3,4-d]imidazol-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chromene and imidazole rings can participate in hydrogen bonding, π-π stacking, and other interactions with biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-cyclopentylchromeno[3,4-d]imidazol-4-one: Unique due to the presence of both chromene and imidazole rings.
Chromeno[3,4-d]imidazol-4-one: Lacks the cyclopentyl group, which may affect its biological activity and chemical properties.
Cyclopentylimidazole: Contains the imidazole ring but lacks the chromene moiety, leading to different reactivity and applications.
Uniqueness
This compound stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it a versatile scaffold for designing new compounds with tailored properties for specific applications.
Properties
CAS No. |
87236-21-3 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-cyclopentylchromeno[3,4-d]imidazol-4-one |
InChI |
InChI=1S/C15H14N2O2/c18-15-13-14(11-7-3-4-8-12(11)19-15)17(9-16-13)10-5-1-2-6-10/h3-4,7-10H,1-2,5-6H2 |
InChI Key |
VGNRXPVNAIVSPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C2C4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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